4-[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile
Description
4-[4-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile is a heterocyclic compound featuring a benzothiazole core substituted with chloro (Cl) and methoxy (OCH₃) groups at positions 7 and 4, respectively. The benzothiazole moiety is linked via a piperazine ring to a benzonitrile group through a carbonyl bridge.
Properties
IUPAC Name |
4-[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O2S/c1-27-16-7-6-15(21)18-17(16)23-20(28-18)25-10-8-24(9-11-25)19(26)14-4-2-13(12-22)3-5-14/h2-7H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKZAFNTDJHVNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.
Introduction of Chlorine and Methoxy Groups: Chlorination and methoxylation reactions are performed to introduce the 7-chloro and 4-methoxy substituents on the benzothiazole ring.
Piperazine Derivatization: The piperazine moiety is introduced through a nucleophilic substitution reaction with a suitable piperazine derivative.
Carbonylation and Benzonitrile Formation:
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
4-[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the carbonyl and nitrile groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biological probe to study cellular processes and interactions.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting or activating specific biochemical pathways. Molecular docking studies have shown that benzothiazole derivatives can interact with targets such as DprE1, an enzyme involved in the biosynthesis of mycobacterial cell walls .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
7-Chloro-4-methoxy-2-piperazin-1-yl-1,3-benzothiazole (CAS 941870-02-6)
- Structure : Shares the 7-chloro-4-methoxybenzothiazole core directly attached to piperazine but lacks the benzonitrile-carbonyl group.
- Key Differences: Molecular Weight: 283.78 g/mol (vs. ~425–450 g/mol estimated for the target compound). Applications: Likely used as an intermediate for further derivatization (e.g., coupling to benzonitrile via carbonyl) .
N-{2-[4-(6-Ethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}-4-methylbenzenesulfonamide (CAS 922594-96-5)
- Structure : Features a 6-ethylbenzothiazole core and a sulfonamide group instead of benzonitrile.
- Key Differences :
- Molecular Weight : 520.67 g/mol (higher due to sulfonamide and ethyl groups).
- Polarity : Sulfonamide enhances solubility and hydrogen-bonding capacity compared to nitrile.
- Biological Relevance : Sulfonamides are common in enzyme inhibitors (e.g., carbonic anhydrase), suggesting divergent target profiles .
3-({4-[(1-Benzyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}carbonyl)benzonitrile ethanedioate
- Structure : Replaces benzothiazole with benzimidazole and includes a benzyl group.
- Key Differences: Electronic Effects: Benzimidazole (N-H donor) vs. Salt Form: Ethanedioate (oxalate) counterion improves solubility but may affect bioavailability .
5-[4-(4-Fluorobenzoyl)-1-piperazinyl]-2-phenyl-1,3-oxazole-4-carbonitrile
- Structure : Oxazole replaces benzothiazole; fluorobenzoyl group adds steric bulk.
- Key Differences :
Physicochemical Comparison
| Property | Target Compound | 7-Chloro-4-methoxy-2-piperazin-1-yl-1,3-benzothiazole | N-{2-[4-(6-Ethylbenzothiazol-2-yl)piperazine-1-carbonyl]phenyl}-4-methylbenzenesulfonamide |
|---|---|---|---|
| Molecular Weight (g/mol) | ~425–450 (estimated) | 283.78 | 520.67 |
| LogP (Predicted) | ~3.5–4.0 | ~2.8 | ~3.2 |
| Hydrogen Bond Acceptors | 5 (nitrile, carbonyl, OCH₃) | 3 (piperazine N, OCH₃) | 6 (sulfonamide O, carbonyl) |
| Solubility | Low (lipophilic nitrile) | Moderate | Moderate-High (sulfonamide) |
Biological Activity
4-[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C22H18ClN3O4S2, with a molecular weight of 488.0 g/mol. It is characterized by a benzothiazole moiety, which is known for its diverse biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies indicate that compounds similar to this one can inhibit protease activity in parasites like Brugia malayi, suggesting potential as an antifilarial agent .
- Antitumor Activity : Benzothiazole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines by interfering with microtubule dynamics, which is crucial for cell division . The compound may induce apoptosis through G2/M phase arrest and disruption of mitotic spindle formation.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity Type | Effect | Reference |
|---|---|---|
| Antifilarial | Inhibits Brugia malayi | |
| Antitumor | Cytotoxicity against cancer cells | |
| Microtubule Inhibition | Disrupts mitotic spindle formation |
Case Studies
- Antifilarial Activity : A study evaluated the compound's effect on rodent filariid Litomosoides carinii, demonstrating a significant reduction in adult worm viability at doses of 300 mg/kg. The compound exhibited a 53.6% adulticidal and 46.0% microfilaricidal activity along with sterilization effects on female worms .
- Antitumor Efficacy : In vitro tests involving various cancer cell lines (e.g., MDA-MB-231, HT-29) showed that derivatives of benzothiazole could inhibit cell proliferation significantly. For instance, one analog demonstrated an IC50 value of 0.13 µM against EA.hy926 cells, indicating potent cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
